4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine
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Overview
Description
4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine is a heterocyclic organic compound that contains two thiazole rings. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to 5-amino thiazoles substituted in position 2 . Another method involves the reaction of 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes in the presence of silica-supported tungstosilisic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .
Scientific Research Applications
4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in donor-acceptor, nucleophilic, and oxidation reactions, which can modulate biochemical pathways and enzyme activities . For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine is unique due to its dual thiazole ring structure, which provides multiple reactive sites for chemical modifications. This structural feature enhances its versatility and potential for developing new compounds with diverse biological activities.
Properties
Molecular Formula |
C6H5N3S2 |
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Molecular Weight |
183.3 g/mol |
IUPAC Name |
4-(1,3-thiazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H5N3S2/c7-6-9-5(2-11-6)4-1-10-3-8-4/h1-3H,(H2,7,9) |
InChI Key |
PJMZTGUZBOHKRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C2=CSC(=N2)N |
Origin of Product |
United States |
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